molecular formula C15H11NO5 B14669366 7-Hydroxy-6,8-dimethyl-3-oxo-3H-phenoxazine-1-carboxylic acid CAS No. 37167-49-0

7-Hydroxy-6,8-dimethyl-3-oxo-3H-phenoxazine-1-carboxylic acid

Cat. No.: B14669366
CAS No.: 37167-49-0
M. Wt: 285.25 g/mol
InChI Key: PPPAMNYYNGMMDO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Hydroxy-6,8-dimethyl-3-oxo-3H-phenoxazine-1-carboxylic acid involves several stages of synthetic transformation of phenoxazine scaffolds . The synthetic routes typically include the following steps:

    Formation of the Phenoxazine Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Functional Group Modifications: Introduction of hydroxyl, methyl, and carboxylic acid groups through various organic reactions.

    Industrial Production: Large-scale production methods often employ optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

7-Hydroxy-6,8-dimethyl-3-oxo-3H-phenoxazine-1-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phenoxazine derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the phenoxazine ring.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Hydroxy-6,8-dimethyl-3-oxo-3H-phenoxazine-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-6,8-dimethyl-3-oxo-3H-phenoxazine-1-carboxylic acid involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

37167-49-0

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

7-hydroxy-6,8-dimethyl-3-oxophenoxazine-1-carboxylic acid

InChI

InChI=1S/C15H11NO5/c1-6-3-10-14(7(2)13(6)18)21-11-5-8(17)4-9(15(19)20)12(11)16-10/h3-5,18H,1-2H3,(H,19,20)

InChI Key

PPPAMNYYNGMMDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)C)OC3=CC(=O)C=C(C3=N2)C(=O)O

Origin of Product

United States

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